molecular formula C16H12FNOS2 B11365515 N-(4-fluorophenyl)-N-(thiophen-2-ylmethyl)thiophene-2-carboxamide

N-(4-fluorophenyl)-N-(thiophen-2-ylmethyl)thiophene-2-carboxamide

Cat. No.: B11365515
M. Wt: 317.4 g/mol
InChI Key: JVXGKNDCXPUIDN-UHFFFAOYSA-N
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Description

N-(4-FLUOROPHENYL)-N-[(THIOPHEN-2-YL)METHYL]THIOPHENE-2-CARBOXAMIDE is a synthetic organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse applications in medicinal chemistry, materials science, and organic electronics due to their unique chemical properties.

Properties

Molecular Formula

C16H12FNOS2

Molecular Weight

317.4 g/mol

IUPAC Name

N-(4-fluorophenyl)-N-(thiophen-2-ylmethyl)thiophene-2-carboxamide

InChI

InChI=1S/C16H12FNOS2/c17-12-5-7-13(8-6-12)18(11-14-3-1-9-20-14)16(19)15-4-2-10-21-15/h1-10H,11H2

InChI Key

JVXGKNDCXPUIDN-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)CN(C2=CC=C(C=C2)F)C(=O)C3=CC=CS3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-FLUOROPHENYL)-N-[(THIOPHEN-2-YL)METHYL]THIOPHENE-2-CARBOXAMIDE typically involves the following steps:

    Formation of the Amide Bond: The reaction between 4-fluoroaniline and thiophene-2-carboxylic acid in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

    Introduction of the Thiophene-2-ylmethyl Group: The thiophene-2-ylmethyl group can be introduced through a nucleophilic substitution reaction using thiophene-2-ylmethyl chloride and a suitable base.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-FLUOROPHENYL)-N-[(THIOPHEN-2-YL)METHYL]THIOPHENE-2-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: m-CPBA in dichloromethane (DCM) at room temperature.

    Reduction: LiAlH4 in tetrahydrofuran (THF) under reflux.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as potassium carbonate (K2CO3).

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of the corresponding amine or alcohol.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Mechanism of Action

The mechanism of action of N-(4-FLUOROPHENYL)-N-[(THIOPHEN-2-YL)METHYL]THIOPHENE-2-CARBOXAMIDE would depend on its specific application. For instance, if it is used as a drug candidate, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, and modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Chlorophenyl)-N-[(thiophen-2-yl)methyl]thiophene-2-carboxamide
  • N-(4-Bromophenyl)-N-[(thiophen-2-yl)methyl]thiophene-2-carboxamide
  • N-(4-Methylphenyl)-N-[(thiophen-2-yl)methyl]thiophene-2-carboxamide

Uniqueness

N-(4-FLUOROPHENYL)-N-[(THIOPHEN-2-YL)METHYL]THIOPHENE-2-CARBOXAMIDE is unique due to the presence of the fluorine atom, which can significantly influence its chemical properties, such as lipophilicity, metabolic stability, and biological activity. The fluorine atom can enhance the compound’s ability to interact with biological targets and improve its pharmacokinetic properties.

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